REACTION_CXSMILES
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[C:1](=[O:4])([O-])[O-].[K+].[K+].O.O.O.[C:10]([O-])(=O)[CH3:11].[Na+].Cl.Cl.Cl.[CH2:18]([N:20]([CH2:33][CH3:34])[CH2:21][CH2:22][CH2:23][O:24][C:25]1[CH:30]=[CH:29][C:28]([NH2:31])=[CH:27][C:26]=1[NH2:32])[CH3:19].[C:35](Cl)(=[O:42])[C:36]1[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=1>O.O1CCOCC1>[CH2:33]([N:20]([CH2:18][CH3:19])[CH2:21][CH2:22][CH2:23][O:24][C:25]1[CH:30]=[CH:29][C:28]([NH:31][C:35](=[O:42])[C:36]2[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=2)=[CH:27][C:26]=1[NH:32][C:1](=[O:4])[C:11]1[CH:10]=[CH:27][CH:26]=[CH:25][CH:30]=1)[CH3:34] |f:0.1.2,3.4.5.6.7,8.9.10.11|
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Name
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|
Quantity
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6.2 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
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|
Quantity
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19 g
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Type
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reactant
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Smiles
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O.O.O.C(C)(=O)[O-].[Na+]
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
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Name
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1-(3'-diethylaminopropoxy)-2,4-diaminobenzene trihydrochloride
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Quantity
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10.4 g
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Type
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reactant
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Smiles
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Cl.Cl.Cl.C(C)N(CCCOC1=C(C=C(C=C1)N)N)CC
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Name
|
|
Quantity
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13 g
|
Type
|
reactant
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Smiles
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C(C1=CC=CC=C1)(=O)Cl
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Name
|
|
Quantity
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500 mL
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Type
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solvent
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Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the resulting mixture was stirred at room temperature for 2 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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while cooling with ice
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Type
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FILTRATION
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Details
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the precipitated crystals were recovered by filtration
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Type
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WASH
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Details
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After washing the crystals with water, they
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Type
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CUSTOM
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Details
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were recrystallized twice from methanol-water
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Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(CCCOC1=C(C=C(C=C1)NC(C1=CC=CC=C1)=O)NC(C1=CC=CC=C1)=O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 118.2% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |